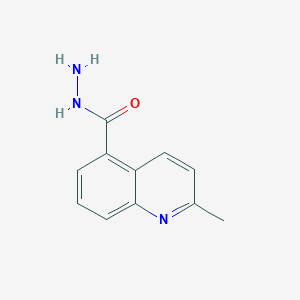
2-Methylquinoline-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinoline-5-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-5-carbohydrazide typically involves the reaction of 2-methylquinoline with hydrazine hydrate. One common method is to dissolve the quinoline ester in absolute ethanol and add an excess amount of hydrazine hydrate. The reaction mixture is then refluxed overnight to yield this compound .
Industrial Production Methods: For industrial production, the synthesis process can be optimized by using catalysts and auxiliary agents to enhance the reaction efficiency and yield. For example, a palladium metal catalyst, along with silver-containing and acidic compounds, can be used to facilitate the reaction . This method is environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoline-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrazine hydrate is commonly used for reduction reactions.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents to the quinoline ring.
Scientific Research Applications
2-Methylquinoline-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylquinoline-5-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. For example, quinoline derivatives are known to inhibit DNA synthesis in certain microorganisms, leading to their antimicrobial effects .
Comparison with Similar Compounds
Quinoline: The parent compound of 2-Methylquinoline-5-carbohydrazide, known for its broad range of applications.
2-Methylquinoline: A closely related compound with similar chemical properties.
Quinoline-5-carbohydrazide: Another derivative with comparable reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-methylquinoline-5-carbohydrazide |
InChI |
InChI=1S/C11H11N3O/c1-7-5-6-8-9(11(15)14-12)3-2-4-10(8)13-7/h2-6H,12H2,1H3,(H,14,15) |
InChI Key |
QAMXYSATHSUXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



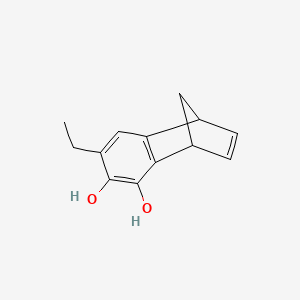
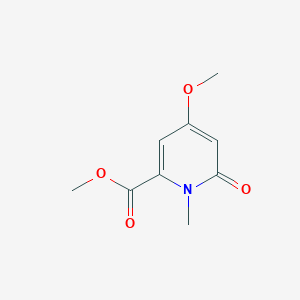

![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11899908.png)
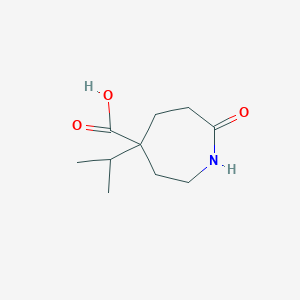

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11899913.png)

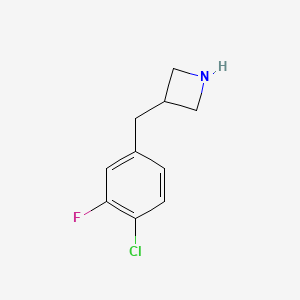



![3-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11899953.png)
